molecular formula C62H88CoN13O14P B1174336 Cob(II)alamin CAS No. 18534-66-2

Cob(II)alamin

Cat. No. B1174336
CAS RN: 18534-66-2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cob(II)alamin is a cobalamin in which the central cobalt atom has an oxidation state of +2. It has a role as a human metabolite and a cofactor.

Scientific Research Applications

1. Enzyme Function and Characterization

Cob(II)alamin plays a crucial role in the function of various enzymes. Ke et al. (1999) demonstrated its involvement in ethanolamine deaminase, highlighting its pivotal role in catalytic processes involving substrate-initiated cobalt-carbon bond cleavage. This study underscores the importance of Cob(II)alamin in enzyme-catalyzed transformations, particularly in the context of radical intermediate states (Ke et al., 1999).

2. Biophysical Characterization Techniques

Advanced biophysical techniques have been employed to characterize Cob(II)alamin. For instance, Demissie et al. (2014) used relativistic density functional theory (DFT) to explore electron paramagnetic resonance (EPR) parameters of Cob(II)alamin, providing insights into its electronic structure and interactions in biochemical systems (Demissie et al., 2014). Such studies are essential for understanding the electronic properties of Cob(II)alamin and its role in biological systems.

3. Role in Redox Homeostasis

Cob(II)alamin's interaction with superoxide, a reactive oxygen species, has been studied to understand its role in redox homeostasis. Suarez-Moreira et al. (2009) found that Cob(II)alamin reacts with superoxide at rates comparable to superoxide dismutase, suggesting its potential in protecting against chronic inflammation and maintaining redox balance (Suarez-Moreira et al., 2009).

4. Catalytic Mechanisms in Biochemical Reactions

Cob(II)alamin is involved in catalytic mechanisms of various biochemical reactions. Studies like those conducted by Marsh and Ballou (1998) have shown its role in accelerating the rate of cobalt-carbon bond homolysis in enzyme reactions, highlighting its significance in catalysis involving radical intermediates (Marsh & Ballou, 1998).

5. Structural Studies and Hydration Analysis

High-resolution neutron crystallographic studies by Jogl et al. (2011) have provided valuable information on the hydration of Cob(II)alamin, which is critical for understanding its interactions in biological systems (Jogl et al., 2011).

properties

CAS RN

18534-66-2

Molecular Formula

C62H88CoN13O14P

Molecular Weight

0

IUPAC Name

cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate

InChI

InChI=1S/C62H90N13O14P.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;/m1./s1

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co]

Origin of Product

United States

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